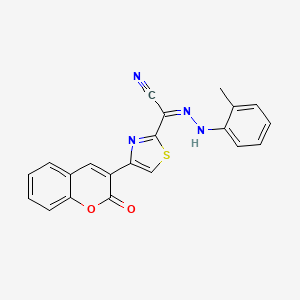
(Z)-4-(2-oxo-2H-chromen-3-yl)-N'-(o-tolyl)thiazole-2-carbohydrazonoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-(2-oxo-2H-chromen-3-yl)-N'-(o-tolyl)thiazole-2-carbohydrazonoyl cyanide is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a complex structure consisting of a thiazole ring, a chromenone ring, and a cyanide group. This compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Chemosensor for Cyanide Anions : Certain coumarin benzothiazole derivatives, including (Z)-4-(2-oxo-2H-chromen-3-yl)-N'-(o-tolyl)thiazole-2-carbohydrazonoyl cyanide, have been synthesized and studied for their ability to detect cyanide anions. These compounds exhibit significant changes in color and fluorescence when exposed to cyanide, making them useful as chemosensors (Wang et al., 2015).
Cytotoxic Activity : Some derivatives of this compound have been synthesized using ultrasound irradiation, which have shown potential cytotoxic activities. This suggests their applicability in developing anti-cancer therapies (Gomha & Khalil, 2012).
Microbial Activity : Studies have also demonstrated the potential of this compound derivatives in exhibiting significant antimicrobial activity, making them relevant in the development of new antimicrobial agents (Mostafa et al., 2013).
Antioxidant and Anticancer Properties : Some novel coumarin thiazole derivatives of this compound have shown significant antioxidant activity and cytotoxic effects against various cancer cell lines. This points towards their potential use in antioxidant therapies and cancer treatment (Thota et al., 2015).
Antibacterial and Antifungal Activities : Several derivatives have been synthesized and tested for their antibacterial and antifungal activities, with some compounds demonstrating significant effectiveness. This indicates their potential in treating various bacterial and fungal infections (Mahmoodi & Ghodsi, 2017).
properties
IUPAC Name |
(2Z)-N-(2-methylanilino)-4-(2-oxochromen-3-yl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c1-13-6-2-4-8-16(13)24-25-17(11-22)20-23-18(12-28-20)15-10-14-7-3-5-9-19(14)27-21(15)26/h2-10,12,24H,1H3/b25-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEOCQZKZHKCKL-UQQQWYQISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/N=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2590948.png)

![(1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride](/img/structure/B2590952.png)
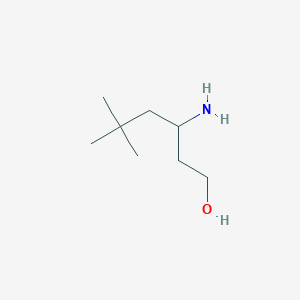
![6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2590956.png)


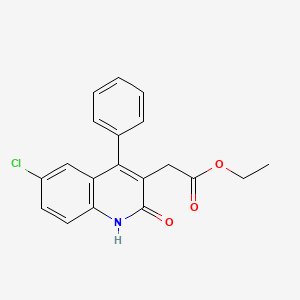
![1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2590961.png)
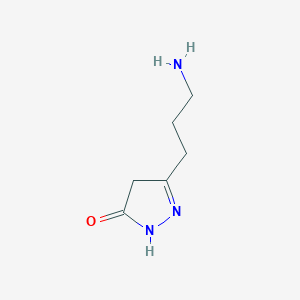
![2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2590964.png)
![N-[(4-fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2590968.png)
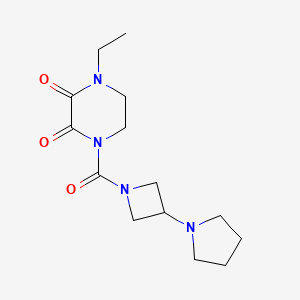
![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl](2-thienyl)methanone](/img/structure/B2590971.png)